N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-16-7-9-17(10-8-16)13-14-27(25,26)22-15-20(24)23-21(19-11-12-19)18-5-3-2-4-6-18/h2-10,13-14,19,21-22H,11-12,15H2,1H3,(H,23,24)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMGJUHLYPSPPC-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC(C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC(C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[Cyclopropyl(phenyl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a compound with potential therapeutic applications, particularly in the field of oncology. This article reviews its biological activity, focusing on its synthesis, structural characteristics, and biological assays that evaluate its efficacy against cancer cells.
Synthesis and Structural Characteristics
The compound is synthesized through a two-step process involving a Dimroth reaction followed by amidation. The resulting structure features a cyclopropyl ring that is nearly perpendicular to the benzene ring, indicating a unique steric arrangement that may influence its biological interactions . The molecular formula is C15H18N4O2, with notable dihedral angles between various rings that suggest potential for specific molecular interactions.
Anticancer Activity
The compound has been screened for anticancer activity, demonstrating strong positive results in various assays. Notably, it exhibited significant cytotoxicity against several cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
- Ames Assay : Classified as Class A in Ames assay trials, indicating a strong mutagenic potential which can be linked to its anticancer properties .
- Cell Line Studies : In vitro studies showed that the compound effectively inhibited cell proliferation in breast and lung cancer cell lines. The IC50 values were determined to be in the low micromolar range, which is promising for further development.
The precise mechanism by which this compound exerts its effects is still under investigation. However, preliminary studies suggest that it may interfere with key signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
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Study on Cancer Cell Lines : A recent study evaluated the impact of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that treatment led to significant reductions in cell viability and induced apoptosis as evidenced by increased caspase activity.
Cell Line IC50 (µM) Apoptosis Induction MCF-7 5.3 Yes A549 4.8 Yes - Mechanistic Insights : Further research explored the compound's ability to modulate apoptosis-related proteins. Western blot analysis revealed upregulation of pro-apoptotic factors (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), supporting its role as an apoptosis inducer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
